molecular formula C10H18ClNO3 B2401572 Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride CAS No. 2248294-13-3

Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride

Cat. No.: B2401572
CAS No.: 2248294-13-3
M. Wt: 235.71
InChI Key: PKBSUNLZLQZIIO-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2. It is a derivative of bicyclo[2.2.2]octane, a structure found in various natural products and synthetic compounds. This compound is known for its unique bicyclic structure, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that provides access to a wide range of bicyclo[2.2.2]octane derivatives with excellent yields and enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of organic bases and mild reaction conditions is preferred to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride: This compound shares a similar bicyclic structure but differs in the position of the functional groups.

    Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride: Another similar compound with slight variations in the functional groups and their positions.

Uniqueness

Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate hydrochloride is unique due to its specific functional group arrangement and the presence of an oxabicyclic ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-13-8(12)9-2-4-10(6-11,5-3-9)14-7-9;/h2-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBSUNLZLQZIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(OC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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